molecular formula C23H18FN3O4S2 B13932305 2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide

Cat. No.: B13932305
M. Wt: 483.5 g/mol
InChI Key: BCKKHCKVXBSHTR-UHFFFAOYSA-N
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Description

2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes the formation of the thiazole ring, followed by the introduction of the sulfonamide and phenoxyphenyl groups. Reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular processes and ultimately result in the desired therapeutic effects.

Comparison with Similar Compounds

2-(4-fluorophenylsulfonamido)-4-methyl-N-(4-phenoxyphenyl)thiazole-5-carboxamide can be compared with other thiazole derivatives, such as:

    Dasatinib: A thiazole-based anticancer drug that inhibits multiple tyrosine kinases.

    Alpelisib: Another thiazole derivative used in the treatment of certain types of breast cancer.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H18FN3O4S2

Molecular Weight

483.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-4-methyl-N-(4-phenoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H18FN3O4S2/c1-15-21(32-23(25-15)27-33(29,30)20-13-7-16(24)8-14-20)22(28)26-17-9-11-19(12-10-17)31-18-5-3-2-4-6-18/h2-14H,1H3,(H,25,27)(H,26,28)

InChI Key

BCKKHCKVXBSHTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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